7,8-dimethyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride
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Overview
Description
7,8-dimethyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused to a benzimidazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzimidazole with 2,3-butanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reaction time. This ensures the efficient production of 7,8-dimethyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride on a large scale.
Chemical Reactions Analysis
Types of Reactions
7,8-dimethyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
7,8-dimethyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 7,8-dimethyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler structure with similar biological activities.
Pyrimido[4,5-d]pyrimidine: Another bicyclic compound with different ring fusion.
Thiazolo[4,5-b]pyridine: A heterocyclic compound with a sulfur atom in the ring.
Uniqueness
7,8-dimethyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and applicability in various fields.
Properties
IUPAC Name |
7,8-dimethyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-8-6-10-11(7-9(8)2)15-5-3-4-13-12(15)14-10;/h6-7H,3-5H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKAKLUALZIZLFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3CCCNC3=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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